molecular formula C25H27N3O B5598916 N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine

N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No. B5598916
M. Wt: 385.5 g/mol
InChI Key: YDFGHELXEJKWAC-QTVPBASASA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including acetylation, protection, reaction with piperazine, and deacetylation to obtain the target product. For example, the synthesis of a related compound, 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, was achieved with a yield of over 56.9%, confirmed by IR, 1HNMR, and MS techniques (Wang Xiao-shan, 2011).

Molecular Structure Analysis

Molecular structure analysis, including crystal structure studies and density functional theory (DFT) calculations, provide insights into the compound's reactive sites for electrophilic and nucleophilic interactions. For instance, studies on similar compounds have shown how molecular Hirshfeld surface analysis can reveal the nature of intermolecular contacts, contributing to understanding the compound's stability and interactions within a crystal lattice (K. Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are often studied through their interactions with biological receptors or their behavior in synthetic pathways. For example, piperazine derivatives have been prepared and evaluated as 5-HT7 receptor antagonists, showing significant activity and selectivity across different serotonin and dopamine receptor subtypes (Juhee Yoon et al., 2008).

Physical Properties Analysis

Physical properties, such as solubility and lipophilicity, play a crucial role in the compound's pharmacokinetic profile and its potential as a therapeutic agent. Studies on analogs and derivatives can offer insights into optimizing these properties for better drug delivery and efficacy (J. Rautio et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with different functional groups and the impact of structural modifications on receptor affinity, are essential for tailoring compounds for specific therapeutic targets. For instance, modifications on the piperazine ring of related compounds have been explored for selective binding and activity at sigma receptors, showcasing the importance of structural features in designing compounds with desired biological activities (F. Berardi et al., 2005).

Scientific Research Applications

Receptor Antagonism and Imaging Applications

  • 5-HT7 Receptor Antagonism : Compounds structurally related to the one have been synthesized and evaluated for their antagonistic properties against 5-HT7 receptors. Such compounds exhibit potential in neurological research, especially in understanding the complex roles of serotonin receptors in brain function (Yoon et al., 2008).

  • Sigma-1 Receptor Binding : Analogs have been prepared to explore affinities and selectivities by radioligand binding assays at sigma-1 and sigma-2 receptors, indicating their potential use in PET imaging and cancer research. Some of these compounds demonstrated significant antiproliferative activity, highlighting their relevance in tumor therapy studies (Berardi et al., 2005).

  • Fluorescent Ligands for 5-HT1A Receptors : Derivatives with an environment-sensitive fluorescent moiety have been synthesized for potential use in visualizing 5-HT1A receptors. These compounds combine high receptor affinity with good fluorescence properties, offering a tool for receptor localization and density studies in various biological contexts (Lacivita et al., 2009).

Drug Delivery and Molecular Interaction Studies

  • Prodrugs for Topical Delivery : Novel esters of 2-(6-methoxy-2-naphthyl)propionic acid have been synthesized for potential use in topical drug delivery. These prodrugs exhibit enhanced skin permeation, offering insights into improving drug delivery mechanisms through molecular modification (Rautio et al., 2000).

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial activities, representing potential research avenues in the development of new antibacterial and antifungal agents. This underscores the compound's relevance in addressing resistance and identifying novel antimicrobial strategies (Bektaş et al., 2010).

  • Molecular Docking and Nanoparticle Conjugation : Studies involving the conjugation of silver nanoparticles with methoxyphenyl piperazine-dithiocarbamate highlight the compound's potential in developing targeted imaging agents. These applications demonstrate the versatility of the compound in enhancing detection limits in optical imaging (Chaturvedi et al., 2018).

properties

IUPAC Name

(E,E)-3-(2-methoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]prop-2-en-1-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c1-29-25-14-5-3-9-22(25)12-7-15-26-28-18-16-27(17-19-28)20-23-11-6-10-21-8-2-4-13-24(21)23/h2-15H,16-20H2,1H3/b12-7+,26-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFGHELXEJKWAC-QTVPBASASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine

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